REACTION_CXSMILES
|
[C:1]1([C:7]2[CH:13]=[C:12]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH:11]=[C:10]([F:20])[C:8]=2[NH2:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Br[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[Na]>C1(C)C=CC=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:1]1([C:7]2[CH:13]=[C:12]([C:14]3[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=3)[CH:11]=[C:10]([F:20])[C:8]=2[NH:9][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:4.5.6.7.8,^1:27|
|
Name
|
2,4-diphenyl-6-fluoroaniline
|
Quantity
|
12 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=C(N)C(=CC(=C1)C1=CC=CC=C1)F
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
(±)-2,2′-bis(diphenylphosphine) 1,1′-binaphthalene
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
0.15 mmol
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
Subsequently, the resulting solution is stirred in a bath under a temperature of about 100° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted with dichloromethane and water
|
Type
|
DISTILLATION
|
Details
|
being distilled under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The resulting residence is filtered by silica gel column
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure again
|
Type
|
CUSTOM
|
Details
|
Next, by re-crystallizing
|
Type
|
FILTRATION
|
Details
|
filtering with dichloromethane and petroleum ether
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=C(C(=CC(=C1)C1=CC=CC=C1)F)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |